5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid
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Overview
Description
5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group and a long alkyne chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with an appropriate alkyne derivativeThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce 5-(hexadec-15-en-1-yloxy)furan-2-carboxylic acid .
Scientific Research Applications
5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications. Additionally, the furan ring can interact with biological macromolecules, potentially inhibiting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A similar compound with two carboxylic acid groups on the furan ring.
5-Formylfuran-2-carboxylic acid: Another derivative with a formyl group instead of the alkyne chain.
Uniqueness
Its ability to undergo click chemistry reactions makes it particularly valuable in the synthesis of complex molecules and materials .
Properties
CAS No. |
2680543-12-6 |
---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 |
Purity |
95 |
Origin of Product |
United States |
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